Butamifos

Description

mutagen

Structure

3D Structure

Properties

IUPAC Name |

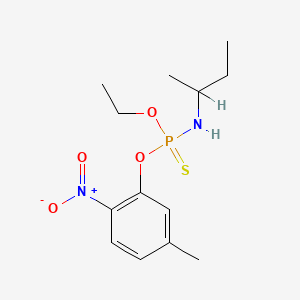

N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N2O4PS/c1-5-11(4)14-20(21,18-6-2)19-13-9-10(3)7-8-12(13)15(16)17/h7-9,11H,5-6H2,1-4H3,(H,14,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYOMNZEMCPTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NP(=S)(OCC)OC1=C(C=CC(=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058068 | |

| Record name | Butamiphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36335-67-8 | |

| Record name | Butamifos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36335-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butamifos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036335678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butamiphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoramidothioic acid, N-(1-methylpropyl)-, O-ethyl O-(5-methyl-2-nitrophenyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAMIPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHP91X76U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butamifos: A Technical Guide to its Discovery and Synthesis

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

Butamifos is a selective organophosphate herbicide, primarily utilized for the control of annual weeds in various agricultural settings. First synthesized in the 1970s, it functions as a microtubule assembly inhibitor, disrupting cell division in susceptible plants. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

This compound was discovered by the Sumitomo Chemical Co., Ltd. in the early 1970s.[1] The initial disclosure of this compound and its herbicidal properties is believed to be detailed in the German patent DE 2147873. Sumitomo Chemical has a long history in the development of agrochemicals, having entered the field in the 1950s and expanding its research and development, including the establishment of the Takarazuka Research Center in 1971 for pharmaceuticals and agricultural chemicals.[2][3][4][5]

Physicochemical Properties

This compound is a chiral molecule, and the technical product is a racemic mixture of its (R)- and (S)-isomers. It is characterized as a C-nitro compound. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁N₂O₄PS | |

| Molecular Weight | 332.36 g/mol | |

| CAS Number | 36335-67-8 | |

| IUPAC Name | N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl]butan-2-amine | |

| Appearance | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Boiling Point | Not explicitly found | |

| Water Solubility | Low | |

| logP (Octanol-Water Partition Coefficient) | 4.62 at 25°C |

Synthesis Pathway

The synthesis of this compound involves a two-step process, beginning with the individual preparation of two key precursors: 5-methyl-2-nitrophenol and N-[chloro(ethoxy)phosphinothioyl]butan-2-amine. These intermediates are then coupled to yield the final product.

Synthesis of Precursors

1. 5-Methyl-2-nitrophenol:

The synthesis of 5-methyl-2-nitrophenol is not explicitly detailed in the immediate search results. However, it is a known chemical intermediate.

2. N-[chloro(ethoxy)phosphinothioyl]butan-2-amine (O-ethyl-N-sec-butylphosphoramidothioyl chloride):

Detailed experimental protocols for the synthesis of this key phosphoramidothioyl chloride precursor were not found in the available search results.

Final Synthesis of this compound

The final step in the synthesis of this compound is the reaction between N-[chloro(ethoxy)phosphinothioyl]butan-2-amine and 5-methyl-2-nitrophenol. This reaction is a nucleophilic substitution at the phosphorus center, where the hydroxyl group of the phenol displaces the chlorine atom on the phosphoramidothioyl chloride.

Caption: Final step in the synthesis of this compound.

Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of this compound from its precursors was not explicitly available in the searched literature, the general reaction type suggests a standard condensation reaction. Typically, such a reaction would be carried out in the presence of a base to neutralize the HCl byproduct, in an inert solvent. The reaction conditions (temperature, reaction time) would be optimized to maximize yield and minimize side products. Purification would likely involve techniques such as extraction, washing, and chromatography.

Spectroscopic Data

| Spectroscopy Type | Data | Reference |

| Mass Spectrometry (GC-MS) | A mass spectrum is available in the NIST WebBook. | |

| ¹H NMR | No specific data found. | |

| ¹³C NMR | No specific data found. | |

| Infrared (IR) Spectroscopy | No specific data found. |

Herbicidal Activity

This compound is a selective herbicide effective against annual weeds. Its mode of action is the inhibition of microtubule formation, which is essential for cell division and growth in plants. It also exhibits acetylcholinesterase inhibitory activity, making it moderately toxic to mammals. Quantitative data on the efficacy of this compound on specific weed species at different application rates was not available in the search results. Such data is crucial for determining optimal application conditions and understanding the spectrum of its herbicidal activity.

Conclusion

This technical guide has summarized the available information on the discovery and synthesis of the herbicide this compound. While the general synthesis pathway is known, and some physicochemical and spectroscopic data are available, there are notable gaps in the publicly accessible literature. Specifically, detailed experimental protocols for the synthesis of the final compound and one of its key precursors, as well as comprehensive NMR and IR spectroscopic data, and quantitative herbicidal efficacy data, remain to be fully elucidated from sources such as the original patent. Further research into these areas would provide a more complete understanding of this important agrochemical.

References

- 1. This compound (Ref: S-2846) [sitem.herts.ac.uk]

- 2. History of Sumitomo Chemical | SUMITOMO CHEMICAL [sumitomo-chem.co.jp]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. Sumitomo Chemical - Wikipedia [en.wikipedia.org]

- 5. We have always embodied a socially-minded business philosophy. [sumitomochemicalamerica.com]

An In-Depth Technical Guide on the Molecular Mechanism of Butamifos: A Microtubule-Targeting Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamifos, a phosphoroamidate herbicide, exerts its phytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division and plant growth. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a specific focus on its interaction with tubulin and microtubules. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes the current understanding of phosphoroamidate herbicides as a class to infer the likely mechanisms of this compound. Detailed experimental protocols for key assays and visualizations of the relevant cellular pathways are presented to facilitate further research and development in this area.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their proper function is essential for a multitude of cellular processes, including chromosome segregation during mitosis, cell plate formation in cytokinesis, and the determination of cell shape. The critical role of microtubules in cell division makes them an attractive target for the development of herbicides. This compound is a selective, non-systemic herbicide used for the control of annual grasses and some broadleaf weeds.[1][2] Its primary mode of action is the inhibition of microtubule formation.[1][2] Understanding the precise molecular interactions between this compound and tubulin is crucial for optimizing its efficacy, managing herbicide resistance, and potentially discovering new therapeutic applications.

Molecular Mechanism of Action

The herbicidal activity of this compound stems from its ability to disrupt the organization and function of microtubules in plant cells. This disruption ultimately leads to an arrest of the cell cycle and inhibition of plant growth.

Inhibition of Microtubule Polymerization

This compound belongs to the phosphoroamidate class of herbicides.[3] Herbicides in this class, along with dinitroanilines, are known to inhibit the polymerization of tubulin into microtubules. This inhibition disrupts the formation of the mitotic spindle, a microtubule-based structure essential for the proper segregation of chromosomes during cell division. The absence of a functional mitotic spindle leads to a halt in mitosis, preventing cell proliferation in the meristematic tissues of the plant and ultimately causing its death.

Binding to Tubulin

Phosphoroamidate herbicides are understood to bind directly to tubulin subunits. While the precise binding site for this compound has not been definitively elucidated in the available literature, studies on other phosphoroamidates and dinitroanilines suggest a common binding site on tubulin. Structural modeling and analysis of herbicide-resistant mutations in plants point towards a binding pocket on the α-tubulin subunit.

Competitive binding assays with other microtubule-targeting agents can help to elucidate the binding site. For instance, amiprophos-methyl (APM), another phosphoroamidate herbicide, has been shown to competitively inhibit the binding of [¹⁴C]oryzalin to tobacco tubulin, indicating a shared or overlapping binding site.

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway of this compound leading to plant growth inhibition.

Quantitative Data

| Herbicide | Assay | Target | Parameter | Value | Reference |

| Amiprophos-methyl (APM) | Competitive Binding Assay | Tobacco Tubulin | K_i (vs. [¹⁴C]oryzalin) | 5 µM |

This table will be updated as more specific quantitative data for this compound becomes available.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the molecular mechanism of this compound's action on microtubules.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity as microtubules form.

Materials:

-

Purified plant tubulin (>95% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Glycerol

-

Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

On ice, prepare the tubulin solution by resuspending lyophilized tubulin in GTB to a final concentration of 2-4 mg/mL.

-

In a pre-chilled 96-well plate, add varying concentrations of this compound (or DMSO for control) to the wells.

-

Add the tubulin solution to each well.

-

To initiate polymerization, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10% (v/v).

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the effect of this compound on the rate and extent of tubulin polymerization. The IC50 value can be calculated by plotting the percentage of inhibition against the this compound concentration.

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for the in vitro turbidimetric tubulin polymerization assay.

Immunofluorescence Microscopy of Plant Cell Microtubules

This protocol allows for the visualization of the effects of this compound on microtubule structures within plant cells.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana) or cell suspension cultures

-

This compound

-

Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)

-

Microtubule Stabilizing Buffer (MTSB): PIPES, EGTA, MgSO₄, Triton X-100, pH adjusted

-

Cell wall digesting enzymes (e.g., cellulase, pectolyase)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI or other nuclear stain

-

Antifade mounting medium

-

Confocal microscope

Protocol:

-

Treat plant seedlings or cell cultures with various concentrations of this compound for a specified duration.

-

Fix the samples in the fixative solution.

-

If using tissues, perform enzymatic digestion to partially remove the cell wall.

-

Permeabilize the cells with the permeabilization solution.

-

Block non-specific antibody binding with the blocking solution.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash the samples thoroughly.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear stain.

-

Wash the samples again.

-

Mount the samples in antifade medium on a microscope slide.

-

Visualize the microtubule structures using a confocal microscope.

-

Compare the microtubule organization in this compound-treated cells to control cells. Look for evidence of microtubule depolymerization, disorganization, or abnormal spindle formation.

Logical Relationship of Immunofluorescence Protocol Steps

Caption: Logical flow of the immunofluorescence protocol for visualizing microtubules.

Conclusion and Future Directions

This compound is a herbicide that targets a crucial cellular process in plants: microtubule formation. While its general mode of action is understood to be the inhibition of tubulin polymerization, a detailed quantitative understanding of its interaction with tubulin is still lacking. Further research is needed to determine the specific binding site of this compound on tubulin, its binding affinity, and the precise kinetic effects on microtubule dynamics. The experimental protocols provided in this guide offer a framework for conducting such investigations. A deeper understanding of the molecular mechanism of this compound will not only aid in the development of more effective and selective herbicides but also contribute to our fundamental knowledge of microtubule-targeted agents and may reveal novel avenues for drug development.

References

- 1. Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural modeling of the interaction of plant alpha-tubulin with dinitroaniline and phosphoroamidate herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on Butamifos and Acetylcholinesterase Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamifos is an organophosphate herbicide recognized for its activity as an acetylcholinesterase (AChE) inhibitor.[1][2] This technical guide provides a comprehensive overview of the acetylcholinesterase inhibition kinetics of this compound. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this document outlines the established theoretical framework for its mechanism of action, presents a generalized, detailed experimental protocol for determining AChE inhibition kinetics, and discusses the potential downstream signaling pathway implications based on the broader class of organophosphate compounds. This guide serves as a foundational resource for researchers initiating studies on this compound or similar organophosphate inhibitors.

Introduction to this compound and Acetylcholinesterase

This compound, chemically known as O-ethyl O-(5-methyl-2-nitrophenyl) N-sec-butylphosphorothioamidate, is an organophosphate pesticide.[3] Like other organophosphates, its primary mechanism of toxicity in target organisms involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4][5]

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of neurotransmission.

Kinetics of Acetylcholinesterase Inhibition by this compound

Data Presentation

The following table summarizes the key kinetic parameters for AChE inhibition. Please note that the values provided are illustrative placeholders due to the absence of specific data for this compound in the reviewed scientific literature.

| Parameter | Symbol | Description | Hypothetical Value Range |

| Half-maximal Inhibitory Concentration | IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | 1 - 100 µM |

| Inhibition Constant | Ki | The dissociation constant of the enzyme-inhibitor complex; a measure of the inhibitor's binding affinity. | 0.1 - 10 µM |

| Association Rate Constant | k_on | The rate at which the inhibitor binds to the enzyme. | 10^3 - 10^5 M⁻¹s⁻¹ |

| Dissociation Rate Constant | k_off | The rate at which the enzyme-inhibitor complex dissociates. | 10⁻² - 10⁻⁴ s⁻¹ |

Experimental Protocols: Determination of AChE Inhibition Kinetics

The most common method for determining AChE activity and inhibition is the spectrophotometric assay developed by Ellman. The following is a detailed, generalized protocol that can be adapted for assessing the inhibitory kinetics of this compound.

Principle of the Ellman Method

The Ellman assay is a colorimetric method that measures the activity of AChE by monitoring the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.

Materials and Reagents

-

Acetylcholinesterase (from a suitable source, e.g., electric eel or human recombinant)

-

This compound (analytical grade)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for this compound (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL ATCI solution.

-

Control (100% enzyme activity): 125 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL AChE solution + 25 µL solvent (without inhibitor).

-

Test (with inhibitor): 125 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL AChE solution + 25 µL this compound solution (at various concentrations).

-

-

Measurement:

-

Pre-incubate the plate with all components except the substrate (ATCI) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately start monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay should be performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the Ellman method to determine acetylcholinesterase inhibition.

Caption: Workflow of the Ellman method for AChE inhibition assay.

Signaling Pathway

Inhibition of AChE by organophosphates like this compound leads to an accumulation of acetylcholine, which hyperstimulates postsynaptic cholinergic receptors. This can trigger a cascade of intracellular signaling events. One of the pathways that can be affected by the resulting oxidative stress is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Caption: Generalized MAPK signaling pathway affected by organophosphates.

Conclusion

This compound functions as an acetylcholinesterase inhibitor, a characteristic shared with other organophosphate compounds. While specific kinetic data for this compound remains to be extensively documented in public literature, this guide provides the necessary theoretical and practical framework for researchers to investigate its inhibitory properties. The provided experimental protocol for the Ellman method offers a robust starting point for determining key kinetic parameters such as IC50 and Ki. Furthermore, understanding the potential impact on downstream signaling pathways, like the MAPK pathway, is crucial for a comprehensive assessment of the toxicological and pharmacological profile of this compound. Further research is warranted to elucidate the precise kinetic constants and the specific signaling cascades modulated by this compound.

References

- 1. This compound (Ref: S-2846) [sitem.herts.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C13H21N2O4PS | CID 37419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Butamifos Enantiomers: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Butamifos

This compound, with the chemical formula C₁₃H₂₁N₂O₄PS, is a selective, non-systemic herbicide. Its chirality arises from a stereogenic center at the phosphorus atom, leading to the existence of (R)-butamifos and (S)-butamifos enantiomers. The technical grade product used in agriculture is a mixture of these two isomers.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Name | O-Ethyl O-(5-methyl-2-nitrophenyl) N-sec-butylphosphorothioamidate | |

| CAS Number | 36335-67-8 | |

| Molecular Formula | C₁₃H₂₁N₂O₄PS | |

| Molar Mass | 332.35 g/mol | |

| Mode of Action | Microtubule assembly inhibition, Acetylcholinesterase inhibitor | |

| Commercial Formulation | Racemic mixture of (R)- and (S)-enantiomers |

Biological Activity and Modes of Action

This compound exhibits two primary modes of action, making it a multifaceted herbicide.

Inhibition of Microtubule Assembly

A primary herbicidal mechanism of this compound is the disruption of microtubule formation in plant cells. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, cell wall formation, and intracellular transport. Inhibition of their assembly leads to a failure in mitosis and ultimately, cell death. This mode of action is characteristic of dinitroaniline herbicides, and this compound shares this property.

Figure 1: this compound inhibits microtubule polymerization.

Acetylcholinesterase (AChE) Inhibition

This compound is also an organophosphorus compound that inhibits the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system in both insects and vertebrates, where it breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and death. While this is the primary mode of action for many organophosphate insecticides, it also contributes to the toxicological profile of this compound in non-target organisms. The enantioselectivity of AChE inhibition is a well-documented phenomenon for other chiral organophosphates.

Figure 2: this compound inhibits acetylcholinesterase.

Enantioselective Biological Activity: A Critical Unknown

For many chiral pesticides, one enantiomer exhibits significantly higher biological activity (the eutomer) than the other (the distomer). However, a thorough review of existing literature reveals a lack of specific quantitative data comparing the herbicidal efficacy and AChE inhibitory potential of (R)-butamifos and (S)-butamifos. Such data, typically presented as IC₅₀ or EC₅₀ values, is essential for a complete understanding of the compound's environmental and toxicological profile.

Experimental Protocols for Enantioselective Analysis

To address the knowledge gap regarding this compound enantiomers, the following generalized experimental workflows are proposed.

Synthesis and Chiral Separation of this compound Enantiomers

The first step in evaluating enantioselective activity is to obtain the pure enantiomers. This can be achieved through asymmetric synthesis or by separation from the racemic mixture.

4.1.1. General Synthesis of Racemic this compound

The synthesis of racemic this compound involves the reaction of N-[chloro(ethoxy)phosphinothioyl]butan-2-amine with 5-methyl-2-nitrophenol.

Figure 3: Synthesis of racemic this compound.

4.1.2. Chiral Separation by High-Performance Liquid Chromatography (HPLC)

A common method for separating enantiomers is chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol Outline:

-

Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel® or Chiralpak®) is often a good starting point for the separation of organophosphorus compounds.

-

Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is suitable for detecting this compound.

-

Fraction Collection: Once separation is achieved, the individual enantiomeric fractions can be collected for subsequent bioassays.

Herbicidal Activity Bioassay

The herbicidal activity of the individual enantiomers and the racemic mixture can be assessed using a whole-plant bioassay.

Protocol Outline:

-

Plant Species: Select a susceptible weed species, such as barnyardgrass (Echinochloa crus-galli).

-

Treatment Application: Apply a range of concentrations of (R)-butamifos, (S)-butamifos, and racemic this compound to the plants at a specific growth stage (e.g., two- to three-leaf stage). A control group treated with solvent only should be included.

-

Growth Conditions: Maintain the treated plants under controlled environmental conditions (e.g., temperature, light, humidity).

-

Data Collection: After a set period (e.g., 14-21 days), assess herbicidal effects by measuring parameters such as plant height, fresh weight, and visual injury ratings.

-

Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) or half-maximal growth inhibitory concentration (IC₅₀) for each enantiomer and the racemate.

Acetylcholinesterase Inhibition Assay

The in vitro inhibition of AChE by this compound enantiomers can be determined using a colorimetric assay based on Ellman's method.

Protocol Outline:

-

Enzyme and Substrate: Use a commercially available source of AChE (e.g., from electric eel) and the substrate acetylthiocholine iodide.

-

Inhibitor Solutions: Prepare a series of dilutions for (R)-butamifos, (S)-butamifos, and the racemic mixture.

-

Assay Procedure:

-

Pre-incubate the enzyme with the inhibitor solutions for a defined period.

-

Initiate the reaction by adding the substrate and Ellman's reagent (DTNB).

-

Monitor the change in absorbance over time, which is proportional to the enzyme activity.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each enantiomer and the racemate.

Microtubule Assembly Assay

The effect of this compound enantiomers on microtubule polymerization can be assessed using an in vitro tubulin polymerization assay.

Protocol Outline:

-

Tubulin Preparation: Use purified tubulin from a commercial source or prepared from brain tissue.

-

Assay Conditions: In a temperature-controlled spectrophotometer, mix the tubulin with GTP and the this compound enantiomers at various concentrations.

-

Monitoring Polymerization: Induce polymerization by raising the temperature (e.g., to 37°C) and monitor the increase in turbidity (absorbance) over time.

-

Data Analysis: Compare the rate and extent of polymerization in the presence of each enantiomer to a control without the inhibitor. Determine the IC₅₀ for inhibition of microtubule assembly.

Expected Outcomes and Significance

Based on studies of other chiral herbicides and organophosphates, it is highly probable that the (R)- and (S)-enantiomers of this compound exhibit different biological activities. The proposed experimental workflows would provide the necessary quantitative data to:

-

Determine the Eutomer: Identify which enantiomer is primarily responsible for the herbicidal activity and AChE inhibition.

-

Inform Product Development: The development of an enantiopure product containing only the eutomer could potentially lead to reduced application rates, lower environmental impact, and decreased non-target toxicity.

-

Enhance Risk Assessment: A clear understanding of the activity of each enantiomer is crucial for accurate environmental and human health risk assessments.

Conclusion

This compound is a chiral herbicide with a dual mode of action, inhibiting both microtubule assembly and acetylcholinesterase. While the racemic mixture is used commercially, there is a significant lack of public data on the specific biological activities of its individual (R)- and (S)-enantiomers. The experimental protocols outlined in this guide provide a roadmap for researchers to investigate the enantioselective properties of this compound. Elucidating the differential activities of these enantiomers is a critical step towards a more complete understanding of this herbicide and could pave the way for the development of more efficient and environmentally sound weed management strategies.

References

An In-depth Technical Guide to the Identification of Butamifos Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butamifos, an organophosphate herbicide, undergoes degradation in the environment through various pathways, including photodegradation, hydrolysis, and microbial metabolism. Understanding the resulting degradation products is crucial for assessing its environmental fate and potential toxicological impact. This guide provides a comprehensive overview of the identified degradation products of this compound, detailed experimental protocols for their analysis, and a summary of quantitative data. The primary photodegradation pathway involves an intramolecular oxygen transfer, leading to the formation of a nitroso-oxon derivative, which further degrades into various polar compounds. Under specific conditions, such as chlorination, 5-methyl-2-nitrophenol (5M2NP) has been identified as a significant degradation by-product. This document synthesizes available scientific literature to offer a detailed technical resource for researchers in environmental science, analytical chemistry, and toxicology.

Degradation Pathways and Products of this compound

This compound is susceptible to degradation through several key environmental processes. The primary pathways are photodegradation, hydrolysis, and microbial degradation, each leading to a unique set of transformation products.

Photodegradation

Scientific studies have shown that the photochemistry of this compound is a significant route of its degradation in aqueous media. The principal mechanism involves a photoinduced intramolecular oxygen transfer from the nitro group to the P=S moiety. This reaction results in the formation of a primary degradation product, a nitroso-oxon derivative. This intermediate is subsequently transformed through successive reduction of the nitroso group to hydroxylamino and amino groups, as well as oxidation back to the nitro group. These reactions ultimately lead to the formation of various polar compounds, which have been confirmed through liquid chromatography-mass spectrometry (LC-MS) analysis.

Chlorination By-products

In the presence of chlorine, which can be relevant in water treatment processes, this compound can degrade to form chlorinated by-products. One significant product that has been identified is 5-methyl-2-nitrophenol (5M2NP) . The mutagenic activities of 5M2NP and its structural isomers have been evaluated, highlighting the toxicological relevance of this degradation pathway.

Hydrolysis and Microbial Degradation

Information regarding the specific degradation products of this compound resulting from hydrolysis and microbial action is less detailed in currently available literature. However, based on the general degradation pathways of organophosphate pesticides, hydrolysis is expected to cleave the ester or amide linkages, leading to the formation of more polar and less toxic compounds. Microbial degradation, facilitated by various soil and water microorganisms, would likely involve similar enzymatic hydrolysis and oxidation reactions. Further research is needed to fully elucidate the specific metabolites formed through these pathways.

Quantitative Data on Degradation Products

Quantitative data on the formation of this compound degradation products is currently limited in the public domain. The available studies focus primarily on the identification of the degradation pathways and products. To facilitate comparative analysis, future research should aim to quantify the formation rates and concentrations of the key degradation products under various environmental conditions.

Table 1: Summary of Identified this compound Degradation Products

| Degradation Pathway | Degradation Product | Chemical Structure | Notes |

| Photodegradation | Nitroso-oxon derivative | [Structure to be inserted] | Primary intermediate. |

| Photodegradation | Various polar compounds | Not fully elucidated | Further degradation products of the nitroso-oxon derivative. |

| Chlorination | 5-methyl-2-nitrophenol (5M2NP) | [Structure to be inserted] | Identified as a mutagenic by-product. |

Note: The chemical structures are not available in the provided search results and would require hypothetical generation based on the described reactions.

Experimental Protocols

The identification and quantification of this compound and its degradation products necessitate robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful techniques for this purpose.

Sample Preparation for Soil and Water Matrices

3.1.1. Soil Sample Extraction

-

Sample Collection and Storage: Collect soil samples from the desired depth and store them at -20°C prior to analysis to minimize further degradation.

-

Extraction: A representative soil sample (e.g., 10 g) is extracted with an organic solvent mixture, such as acetone/hexane (1:1, v/v), using techniques like sonication or accelerated solvent extraction (ASE).

-

Clean-up: The extract is concentrated and subjected to a clean-up step using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or Florisil) to remove interfering matrix components.

-

Final Preparation: The eluate from the SPE cartridge is evaporated to dryness and reconstituted in a suitable solvent for GC-MS or LC-MS/MS analysis.

3.1.2. Water Sample Extraction

-

Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C. Acidification to pH < 2 with an appropriate acid can help preserve the analytes.

-

Extraction: For trace-level analysis, solid-phase extraction is the preferred method. A large volume of water (e.g., 500 mL) is passed through an SPE cartridge packed with a sorbent like C18.

-

Elution and Concentration: The analytes are eluted from the cartridge with a small volume of an organic solvent (e.g., methanol or acetonitrile). The eluate is then concentrated under a gentle stream of nitrogen.

-

Final Preparation: The residue is dissolved in a known volume of a suitable solvent for instrumental analysis.

Instrumental Analysis

3.2.1. GC-MS for this compound and Less Polar Degradants

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless injection mode at a temperature of 250°C.

-

Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped at 10°C/min to 280°C, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for identification of unknown degradants and selected ion monitoring (SIM) for quantification of target analytes.

-

Mass Range: m/z 50-500.

-

3.2.2. LC-MS/MS for Polar Degradation Products

-

Liquid Chromatograph (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of analytes.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known degradation products. Precursor-to-product ion transitions need to be optimized for each analyte.

-

Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, gas flow, and temperature).

-

Visualization of Pathways and Workflows

To provide a clear understanding of the degradation processes and analytical procedures, the following diagrams have been generated using the DOT language.

Caption: Photodegradation pathway of this compound.

Caption: Experimental workflow for this compound degradation product analysis.

Conclusion

This technical guide provides a consolidated resource for the identification of this compound degradation products. The primary photodegradation pathway leads to a nitroso-oxon derivative and subsequent polar compounds. 5-methyl-2-nitrophenol is a notable by-product of chlorination. While detailed information on hydrolysis and microbial degradation products is still emerging, this guide presents robust analytical protocols using GC-MS and LC-MS/MS for the comprehensive analysis of this compound and its metabolites in environmental matrices. The provided workflows and diagrams serve as a practical reference for researchers in this field. Further studies are encouraged to fully characterize all degradation pathways and quantify the formation of these products to better assess the environmental risk associated with this compound use.

Butamifos: A Technical Guide to its Environmental Fate and Transport Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamifos is a chiral organophosphate herbicide used for the selective control of annual weeds in various crops. Understanding its environmental fate and transport is crucial for assessing its potential ecological impact and for the development of environmentally sound agricultural practices. This technical guide provides a comprehensive overview of the core processes governing the environmental behavior of this compound, including its degradation, mobility, and potential for bioaccumulation. While specific experimental data for this compound is limited in publicly available literature, this guide details the standardized experimental protocols used to determine these critical environmental parameters, providing a framework for future research and assessment.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally influenced by its physicochemical properties. This compound (C₁₃H₂₁N₂O₄PS) is a chiral molecule, typically present as a racemic mixture of its (R)- and (S)-isomers[1]. Key properties that dictate its environmental fate are summarized in the table below.

| Property | Value | Significance |

| Molecular Formula | C₁₃H₂₁N₂O₄PS | Provides the elemental composition. |

| Molar Mass | 332.35 g/mol [1] | Influences diffusion and volatility. |

| Water Solubility | Low (specific value not readily available) | Low water solubility suggests a tendency to partition to soil organic matter and biota rather than remaining in the aqueous phase. |

| Octanol-Water Partition Coefficient (log Kow) | 4.62 | A high log Kow value indicates a high potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment. |

| Vapor Pressure | Data not readily available | Influences the potential for volatilization from soil and water surfaces into the atmosphere. |

| Henry's Law Constant | Data not readily available | Indicates the partitioning behavior between air and water, affecting its potential for volatilization from water bodies. |

Degradation Processes

The persistence of this compound in the environment is determined by the rate of its degradation through various biotic and abiotic processes.

Biotic Degradation (Soil)

Microbial degradation is a primary pathway for the breakdown of many pesticides in the soil. This process can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Soil Metabolism: In the presence of oxygen, soil microorganisms can utilize this compound as a source of carbon and nutrients, breaking it down into simpler, often less toxic, compounds.

Anaerobic Soil Metabolism: In saturated or flooded soils where oxygen is limited, anaerobic microorganisms employ different metabolic pathways to degrade this compound.

Quantitative Data: Soil Half-Life

| Parameter | Value (Days) | Conditions |

| Aerobic Soil Half-Life (DT₅₀) | Data not available | Laboratory or field studies |

| Anaerobic Soil Half-Life (DT₅₀) | Data not available | Laboratory or field studies |

Abiotic Degradation

Hydrolysis: this compound, as an organophosphate ester, is susceptible to hydrolysis, the chemical breakdown in the presence of water. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. Generally, for organophosphates, hydrolysis is faster under alkaline conditions.

Photolysis: Photolysis, or photodegradation, is the breakdown of a chemical by light, particularly in the ultraviolet spectrum of sunlight. This process can be a significant degradation pathway for pesticides present on soil surfaces or in clear surface waters.

Quantitative Data: Hydrolysis and Photolysis Half-Lives

| Parameter | Value (Days) | Conditions |

| Hydrolysis Half-Life (DT₅₀) | Data not available | pH 5, 7, 9 |

| Aqueous Photolysis Half-Life (DT₅₀) | Data not available | Sterile, buffered water |

| Soil Photolysis Half-Life (DT₅₀) | Data not available | Soil surface |

Transport Processes

The movement of this compound through the environment is governed by its partitioning between soil, water, and air, as well as its potential for uptake by living organisms.

Soil Mobility

The mobility of this compound in soil determines its potential to leach into groundwater or move with surface runoff into water bodies. This is primarily influenced by its adsorption to soil particles. The key parameters used to quantify soil mobility are the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility.

Quantitative Data: Soil Sorption

| Parameter | Value | Interpretation |

| Soil Adsorption Coefficient (Kd) | Data not available | Indicates partitioning between soil and water. |

| Organic Carbon Partition Coefficient (Koc) | Data not available | High value expected, suggesting low mobility. |

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The Bioconcentration Factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms, particularly fish, directly from the water. A high BCF suggests a higher likelihood of bioaccumulation.

Quantitative Data: Bioaccumulation

| Parameter | Value (L/kg) | Species |

| Bioconcentration Factor (BCF) | Data not available | e.g., Rainbow trout (Oncorhynchus mykiss) |

Experimental Protocols

Detailed methodologies for determining the key environmental fate parameters are outlined in internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation (Aerobic and Anaerobic)

Protocol: Based on OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil").

-

Soil Selection: A minimum of four different soil types with varying textures, organic carbon content, pH, and microbial biomass are used.

-

Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Soil samples are maintained at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) in the dark. A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.

-

Anaerobic: Soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. The samples are then incubated in the dark at a constant temperature.

-

-

Sampling and Analysis: Soil samples are taken at various time intervals. The samples are extracted, and the concentrations of the parent this compound and its major degradation products are determined using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection. Volatile degradation products (e.g., ¹⁴CO₂) are trapped and quantified.

-

Data Analysis: The rate of degradation and the half-life (DT₅₀) are calculated using appropriate kinetic models, typically first-order kinetics.

Hydrolysis

Protocol: Based on OECD Guideline 111 ("Hydrolysis as a Function of pH").

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: A known concentration of this compound (radiolabeled or non-labeled) is added to each buffer solution.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary testing).

-

Sampling and Analysis: Aliquots of the solutions are taken at different time points and analyzed for the concentration of this compound and its hydrolysis products using a suitable analytical method (e.g., HPLC, GC-MS).

-

Data Analysis: The hydrolysis rate constant and half-life are determined for each pH level.

Photolysis

Protocol: Based on OECD Guideline 316 ("Phototransformation of Chemicals in Water – Direct Photolysis").

-

Test Solution: A solution of this compound in sterile, buffered water is prepared.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark under the same conditions to account for any non-photolytic degradation.

-

Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time intervals and analyzed for the concentration of this compound.

-

Data Analysis: The rate of photolysis and the photolytic half-life are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

Soil Adsorption/Desorption

Protocol: Based on OECD Guideline 106 ("Adsorption – Desorption Using a Batch Equilibrium Method").

-

Soil and Solution Preparation: Several soil types with different properties are used. A solution of ¹⁴C-labeled this compound in 0.01 M CaCl₂ is prepared.

-

Equilibration (Adsorption): Soil samples are equilibrated with the this compound solution for a specified period (e.g., 24 hours) with agitation.

-

Separation and Analysis: The soil and solution phases are separated by centrifugation. The concentration of this compound remaining in the solution is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption: The soil from the adsorption phase is re-suspended in a fresh this compound-free solution and equilibrated again to determine the amount of this compound that desorbs from the soil particles.

-

Data Analysis: The soil-water distribution coefficient (Kd) is calculated for each soil. The organic carbon-normalized adsorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.

Bioconcentration Factor (BCF)

Protocol: Based on OECD Guideline 305 ("Bioaccumulation in Fish: Aqueous and Dietary Exposure").

-

Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.

-

Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of ¹⁴C-labeled this compound in a flow-through system for a defined period (e.g., 28 days).

-

Depuration Phase: After the uptake phase, the fish are transferred to clean, this compound-free water for a depuration period.

-

Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both the uptake and depuration phases. The concentration of this compound in the samples is determined.

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of this compound in the fish tissue to the concentration in the water at steady-state.

Visualizations

Caption: Overview of this compound Environmental Fate and Transport Pathways.

Caption: General Degradation Pathways for this compound in the Environment.

Caption: Experimental Workflow for Determining Soil Half-Life of this compound.

Conclusion

This technical guide has synthesized the current understanding of the environmental fate and transport processes of the herbicide this compound. A significant finding is the notable scarcity of publicly available, quantitative data for its key environmental parameters, such as soil half-life, sorption coefficients, and bioconcentration factor. However, by detailing the standardized OECD protocols for determining these values, this guide provides researchers and scientists with a robust framework for conducting future studies to fill these knowledge gaps. The high log Kow of this compound suggests a strong potential for soil sorption and bioaccumulation, highlighting the need for empirical data to accurately assess its environmental risk. Further research is essential to fully characterize the environmental behavior of this compound and to ensure its safe and sustainable use in agriculture.

References

Butamifos Toxicology in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butamifos is an organophosphate herbicide recognized for its role in controlling annual and graminaceous weeds. However, its application raises concerns regarding its toxicological impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicology of this compound, with a focus on aquatic organisms, birds, bees, and soil inhabitants. This compound primarily exerts its toxic effects through the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. This document summarizes available quantitative toxicity data, details experimental protocols for toxicological assessment, and visualizes key biological pathways and experimental workflows. The information presented herein is intended to support researchers and professionals in understanding and evaluating the environmental risks associated with this compound.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound to various non-target organisms. It is important to note that publicly available data for this compound is limited for some species.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 4.1 | [1] |

| Daphnia magna (Water Flea) | EC50 (Immobilization) | 48 hours | 1.56 | [1] |

| Daphnia magna (Water Flea) | LC50 (Immobilization) | 24 hours | >10 | [2] |

| Daphnia magna (Water Flea) | LC50 (Immobilization) | 48 hours | 1-10 | [2] |

| Scenedesmus subspicatus (Green Algae) | EC50 (Growth Inhibition) | 48 hours | 0.15 | [2] |

Table 2: Acute Toxicity of this compound to Terrestrial Organisms

| Species | Endpoint | Value | Reference |

| Rat (Mammal) | Oral LD50 | 630 mg/kg | |

| Eisenia fetida (Earthworm) | 14-day LC50 | >1000 mg/kg dry soil | |

| Apis mellifera (Honeybee) | Contact acute LD50 | Data not available | |

| Apis mellifera (Honeybee) | Oral acute LD50 | Data not available | |

| Avian Species | Acute oral LD50 | Data not available |

Table 3: Chronic Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Value | Reference |

| Fish (Early-life Stage) | NOEC | Data not available | |

| Daphnia magna (Reproduction) | NOEC | Data not available |

Experimental Protocols

The toxicological data presented in this guide are typically generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are detailed summaries of the methodologies for key experiments.

Fish Acute Toxicity Test (Following OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour period.

-

Test Species: Recommended species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), or fathead minnow (Pimephales promelas).

-

Test Conditions:

-

Exposure: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

-

Concentrations: A range of concentrations of the test substance are used, typically in a geometric series, along with a control group.

-

Water Quality: Parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range suitable for the test species.

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Daphnia magna Acute Immobilization Test (Following OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.

-

Test Organism: Young daphnids (<24 hours old) are used.

-

Test Conditions:

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance in a static system for 48 hours.

-

Immobilization: Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

-

Data Analysis: The EC50 value and its confidence limits are calculated.

Algal Growth Inhibition Test (Following OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater green algae.

-

Test Species: Commonly used species include Scenedesmus subspicatus or Pseudokirchneriella subcapitata.

-

Test Conditions:

-

Exposure: Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period.

-

Growth Measurement: Algal growth is measured by cell counts or a surrogate parameter like chlorophyll fluorescence.

-

-

Data Analysis: The EC50 (the concentration causing a 50% reduction in growth or growth rate) is determined.

Avian Acute Oral Toxicity Test (Following OECD Guideline 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.

-

Test Species: Commonly used species are the Northern bobwhite (Colinus virginianus) or the mallard duck (Anas platyrhynchos).

-

Methodology:

-

Dosing: A single oral dose of the test substance is administered to the birds.

-

Observation Period: The birds are observed for at least 14 days for mortality and signs of toxicity.

-

Test Designs: The guideline offers three procedures: a limit test (to determine if the LD50 is above a certain level, typically 2000 mg/kg body weight), an LD50-only test, and an LD50-slope test.

-

-

Data Analysis: The LD50 and its 95% confidence interval are calculated.

Honeybee Acute Contact and Oral Toxicity Tests (Following OECD Guidelines 214 and 213)

These tests determine the acute contact and oral toxicity (LD50) of a substance to adult worker honeybees (Apis mellifera).

-

Contact Toxicity (OECD 214):

-

Application: A precise volume of the test substance in a carrier solvent is applied topically to the dorsal thorax of each bee.

-

Exposure: Bees are housed in cages with a food source.

-

Observations: Mortality is recorded at 4, 24, and 48 hours, and can be extended to 72 and 96 hours.

-

-

Oral Toxicity (OECD 213):

-

Application: Bees are fed a sucrose solution containing the test substance for a defined period.

-

Observations: Mortality is recorded at regular intervals.

-

-

Data Analysis: The LD50 (in µg of active substance per bee) is calculated for both routes of exposure.

Earthworm Acute Toxicity Test (Following OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil.

-

Test Species: The recommended species is Eisenia fetida.

-

Methodology:

-

Exposure: Adult earthworms are exposed to artificial soil treated with a range of concentrations of the test substance for 14 days.

-

Observations: Mortality is assessed at 7 and 14 days.

-

-

Data Analysis: The 14-day LC50 (in mg of substance per kg of dry soil) is determined.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

This compound, like other organophosphate compounds, exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous nerve stimulation, which can lead to paralysis and death.

The molecular mechanism involves the phosphorylation of a serine residue within the active site of the AChE enzyme. This forms a stable covalent bond between the organophosphate and the enzyme, rendering it inactive. Over time, this phosphorylated enzyme can undergo a process called "aging," which involves the cleavage of an alkyl group from the phosphorus atom. This "aged" enzyme-inhibitor complex is even more stable and generally resistant to reactivation.

Experimental Workflow: Avian Acute Oral Toxicity Test (OECD 223)

The following diagram illustrates the general workflow for conducting an avian acute oral toxicity test according to OECD Guideline 223. This can be adapted for limit, LD50-only, or LD50-slope tests.

Experimental Workflow: Honeybee Acute Contact Toxicity Test (OECD 214)

This diagram outlines the key steps involved in assessing the acute contact toxicity of a substance to honeybees as per OECD Guideline 214.

Conclusion

References

An In-Depth Technical Guide to the Mode of Action of Butamifos in Controlling Specific Weeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamifos is a selective, non-systemic organophosphate herbicide primarily utilized for the pre-emergence control of annual grasses and certain broadleaf weeds in a variety of agricultural settings. Its herbicidal activity stems from its potent ability to disrupt microtubule assembly in susceptible plant species, a mechanism that ultimately leads to mitotic arrest and subsequent inhibition of plant growth. This technical guide provides a comprehensive overview of the core mode of action of this compound, with a focus on its effects on specific weed species. It includes a summary of available (though limited) quantitative efficacy data, detailed experimental protocols for studying its mechanism of action, and visual representations of the key cellular pathways and experimental workflows.

Introduction

This compound, chemically known as O-ethyl O-(5-methyl-2-nitrophenyl) N-sec-butylphosphoramidothioate, belongs to the phosphoramidate class of herbicides.[1][2] Its primary application is in the control of annual and graminaceous weeds in crops such as beans, turf, and various vegetables.[1] The selectivity of this compound is attributed to differences in uptake, translocation, and metabolism between crop and weed species. This guide delves into the molecular and cellular mechanisms by which this compound exerts its phytotoxic effects, providing a technical resource for researchers in weed science, herbicide development, and plant cell biology.

Core Mechanism of Action: Inhibition of Microtubule Assembly

The principal mode of action of this compound is the inhibition of microtubule formation.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the plant cell cytoskeleton. They play critical roles in numerous cellular processes, including cell division (formation of the mitotic spindle), cell expansion, and intracellular transport.

This compound, as a phosphoramidate herbicide, is understood to bind to α-tubulin subunits. This binding disrupts the normal process of tubulin polymerization, preventing the formation of functional microtubules. The disruption of microtubule dynamics leads to a cascade of downstream effects, ultimately resulting in the death of the weed.

Signaling Pathway of this compound-Induced Microtubule Disruption

The precise binding site of phosphoramidate herbicides on α-tubulin is an area of ongoing research. However, structural modeling studies on related herbicides suggest a binding pocket within a cavity on the α-tubulin molecule. This interference with tubulin polymerization leads to a failure in the formation of the mitotic spindle during cell division.

Efficacy on Specific Weed Species

This compound is effective against a range of annual grass and some broadleaf weeds. Key target species include:

-

Wild oat (Avena fatua)

-

Barnyardgrass (Echinochloa crus-galli)

-

Green foxtail (Setaria viridis)

-

Large crabgrass (Digitaria sanguinalis)

-

Common lambsquarters (Chenopodium album)

Quantitative Efficacy Data

| Weed Species | Herbicide (Mode of Action) | Efficacy Parameter | Value | Reference |

| Avena fatua | Pinoxaden (ACCase inhibitor) | GR50 | 28.1 - 36.2 g a.i. ha⁻¹ | |

| Echinochloa crus-galli | Cyhalofop-butyl (ACCase inhibitor) | GR50 | 5.6 g a.i. ha⁻¹ (Susceptible) | |

| Setaria viridis | Nicosulfuron (ALS inhibitor) | Efficacy | 98-100% control | |

| Digitaria sanguinalis | Dithiopyr (Microtubule inhibitor) | Foliar Uptake | Primary site of uptake | |

| Chenopodium album | Thifensulfuron-methyl (ALS inhibitor) | GR50 | 11.15 g a.i. ha⁻¹ (Susceptible) |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the mode of action of herbicides like this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on tubulin polymerization.

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

-

96-well, clear, flat-bottom plates

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.

-

Prepare a tubulin polymerization mix on ice containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

-

Prepare serial dilutions of the this compound stock solution in General Tubulin Buffer.

-

-

Assay Setup:

-

In a pre-warmed 96-well plate at 37°C, add 10 µL of the this compound dilutions (or DMSO for control) to respective wells.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix containing tubulin to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the 37°C microplate reader.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings to correct for background.

-

Plot the change in absorbance versus time for each this compound concentration.

-

Determine the maximum rate of polymerization (Vmax) for each concentration.

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Herbicide Efficacy Assay (Whole Plant Dose-Response)

This assay determines the effective dose of a herbicide required to control a specific weed species.

Objective: To determine the GR50 value of this compound for target weed species.

Materials:

-

Seeds of target weed species (e.g., Avena fatua, Echinochloa crus-galli)

-

Pots filled with appropriate soil mix

-

Greenhouse or controlled environment growth chamber

-

This compound formulation and spray chamber

-

Drying oven and balance

Procedure:

-

Plant Growth:

-

Sow weed seeds in pots and grow them in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Thin seedlings to a uniform number per pot (e.g., 5 plants).

-

-

Herbicide Application:

-

When plants reach a specific growth stage (e.g., 3-4 leaf stage), treat them with a range of this compound doses using a calibrated spray chamber. Include an untreated control.

-

-

Evaluation:

-

After a set period (e.g., 21 days), visually assess phytotoxicity and harvest the above-ground biomass.

-

Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

-

-

Data Analysis:

-

Express the dry weight of treated plants as a percentage of the untreated control.

-

Use a non-linear regression model (e.g., four-parameter logistic model) to fit the dose-response data and calculate the GR50 value.

-

Analysis of Mitotic Disruption in Root Tip Cells

This method allows for the direct observation of the effects of this compound on cell division.

Objective: To visualize the impact of this compound on the mitotic spindle and chromosome segregation in root meristematic cells.

Materials:

-

Seeds of a suitable plant (e.g., onion, Allium cepa)

-

This compound solutions of varying concentrations

-

Fixative (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid)

-

Hydrochloric acid (1 M)

-

Stain (e.g., Acetocarmine or DAPI)

-

Microscope with appropriate filters

Procedure:

-

Root Growth and Treatment:

-

Germinate seeds in petri dishes on moist filter paper.

-

Transfer seedlings to solutions containing different concentrations of this compound for a specified duration (e.g., 24 hours). Include a control with no herbicide.

-

-

Sample Preparation:

-

Excise root tips (1-2 cm) and fix them in Carnoy's fixative.

-

Hydrolyze the root tips in 1 M HCl at 60°C for a few minutes to soften the tissue.

-

Wash the root tips with distilled water.

-

-

Staining and Microscopy:

-

Place a root tip on a microscope slide, add a drop of stain, and gently squash it with a coverslip.

-

Observe the cells under a microscope, focusing on the meristematic region.

-

Examine cells in different stages of mitosis for abnormalities such as chromosome misalignment, absence of a mitotic spindle, or formation of micronuclei.

-

Conclusion